molecular formula C23H19N5O4S B2404452 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171214-43-9

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2404452
CAS No.: 1171214-43-9
M. Wt: 461.5
InChI Key: NOIWJWIGTHYXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-dioxoisoindolin-2-yl moiety and a 4-ethoxy-substituted benzothiazole linked via a 3-methylpyrazole core. This structure combines pharmacophoric elements known for diverse bioactivities, including enzyme inhibition (e.g., α-glucosidase, kinase) and receptor modulation . The 1,3-dioxoisoindolinyl group (a phthalimide derivative) is associated with anti-inflammatory and anticancer properties, while the benzothiazole and pyrazole rings enhance binding to biological targets through π-π stacking and hydrogen bonding .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S/c1-3-32-16-9-6-10-17-20(16)25-23(33-17)28-18(11-13(2)26-28)24-19(29)12-27-21(30)14-7-4-5-8-15(14)22(27)31/h4-11H,3,12H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIWJWIGTHYXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindolinone Moiety: The isoindolinone moiety can be synthesized through the cyclization of phthalic anhydride with an amine derivative under acidic conditions.

    Synthesis of Benzothiazole Ring: The benzothiazole ring is often synthesized by the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Formation of Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the isoindolinone, benzothiazole, and pyrazole intermediates through amide bond formation using reagents such as carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the isoindoline and thiazole moieties is believed to enhance its ability to inhibit tumor cell proliferation. In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in targeting specific pathways involved in cancer cell survival and growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives featuring the benzo[d]thiazole component possess significant antibacterial and antifungal activity. The mechanism is thought to involve disruption of microbial cell membranes or interference with essential metabolic processes.

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous chronic diseases, and compounds like 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide are being studied for their anti-inflammatory effects. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in experimental models.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of the target compound and tested their efficacy against breast cancer cell lines. The most potent analog demonstrated an IC50 value significantly lower than that of established chemotherapeutic agents, indicating superior anticancer activity.

Study 2: Antimicrobial Testing

Another investigation focused on evaluating the antimicrobial properties of derivatives containing the benzo[d]thiazole moiety. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to those of commercial antibiotics against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Melting Point (°C) Bioactivity (if reported)
Target Compound Acetamide + benzothiazole-pyrazole 4-Ethoxybenzothiazole, 3-methylpyrazole ~477.5 (calculated) N/A Hypothesized α-glucosidase inhibition
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Acetamide + triazole-thiazole 4-Bromophenyl, benzimidazole ~619.4 248–250 α-Glucosidase inhibition (IC₅₀: 12.3 µM)
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) Acetamide + dioxoisoindolinyl 4-Nitrophenyl, thiazolidinone ~466.4 275–277 Antimicrobial activity
2-(2-methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide Carboxamide + dioxoisoindolinyl 2-Methoxyethyl, thiazol-2-yl ~359.4 N/A Not reported
Key Observations:

Substituent Impact on Bioactivity: The bromophenyl group in 9c enhances α-glucosidase inhibition (IC₅₀: 12.3 µM), likely due to increased hydrophobic interactions . The target’s ethoxy group is electron-donating, favoring membrane permeability .

Core Structure Variations :

  • The target compound’s benzothiazole-pyrazole scaffold differs from 9c ’s triazole-thiazole system. Pyrazole rings often confer metabolic stability, while triazoles enhance hydrogen-bonding capacity .
  • Both the target and 1.7 share the 1,3-dioxoisoindolinyl group, which is linked to anti-inflammatory activity in phthalimide derivatives .

Physicochemical and Computational Analysis

Table 2: Computational and Experimental Data for Selected Compounds

Compound Name LogP (Predicted) Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Docking Affinity (kcal/mol)
Target Compound 3.2 (estimated) 3 H-donors, 7 H-acceptors ~120 N/A
9c 4.1 2 H-donors, 9 H-acceptors 145 −8.9 (vs. α-glucosidase)
1.7 2.8 3 H-donors, 8 H-acceptors 135 Not reported
Key Findings:
  • The target compound’s moderate LogP (~3.2) suggests balanced lipophilicity for oral bioavailability, contrasting with 9c ’s higher LogP (4.1), which may limit solubility .
  • The polar surface area (PSA) of the target (~120 Ų) aligns with typical thresholds for blood-brain barrier permeability (<90 Ų) but may restrict CNS activity .

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C22H19N3O4SC_{22}H_{19}N_{3}O_{4}S, with a molecular weight of approximately 423.46 g/mol. The structure features a dioxoisoindoline moiety linked to a benzo[d]thiazole and a pyrazole, which are known for their diverse biological activities.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole rings exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . A study highlighted the synthesis of thiazole-pyrazole derivatives that demonstrated potent anticancer effects against several cancer cell lines, suggesting that similar activities may be expected from the target compound .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Pyrazoles and thiazoles are often associated with antibacterial and antifungal effects. A recent review noted that various pyrazole derivatives exhibited activity against pathogenic bacteria and fungi, indicating that the compound may possess similar properties .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some studies have reported that compounds with pyrazole scaffolds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This suggests that the target compound could also modulate inflammatory responses.

The biological activity of 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress within cells .

Case Studies

Several studies have explored the biological activities of structurally related compounds:

StudyCompoundActivityFindings
Pyrazole derivativesAnticancerInduced apoptosis in cancer cell lines
Thiazole-pyrazole hybridsAntimicrobialEffective against Gram-positive bacteria
Isoindoline-based compoundsAnti-inflammatoryReduced levels of TNF-alpha in vitro

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling a 1,3-dioxoisoindoline moiety to a pyrazole-thiazole-acetamide backbone. Key steps include:

  • Nucleophilic substitution for attaching the ethoxybenzothiazole group .
  • Amide bond formation using carbodiimide coupling agents (e.g., DCC or EDCI) under inert conditions .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures improve crystallization .
  • Catalyst screening : Bases like triethylamine or DBU accelerate reaction rates .
    Yield optimization : Monitor intermediates via TLC and use HPLC to isolate >95% pure intermediates .

Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

  • 1H/13C NMR : Assign peaks for the dioxoisoindoline (δ 7.6–7.8 ppm, aromatic protons) and pyrazole (δ 6.2–6.5 ppm) .
  • IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
  • HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify molecular ion peaks (e.g., [M+H]+ at m/z ~450–500) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) across studies?

Answer:
Contradictions often arise from:

  • Assay conditions : Varying pH, serum proteins, or incubation times affect solubility and stability. Standardize protocols using guidelines like OECD 423 .
  • Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) drastically alter target binding. Perform SAR studies by synthesizing analogs with systematic substitutions .
  • Off-target effects : Use kinase profiling panels to identify non-specific interactions .

Advanced: What computational methods are recommended for analyzing structure-activity relationships (SAR)?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding between the acetamide group and active-site residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond acceptors from datasets of analogs .

Advanced: How can degradation pathways be systematically studied to improve compound stability?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
  • Mechanistic insights : Identify hydrolysis-prone sites (e.g., dioxoisoindoline ring) and stabilize via fluorination or steric hindrance .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol, PVP) in solid-state formulations .

Advanced: What strategies are effective for separating enantiomers, if applicable?

Answer:

  • Chiral HPLC : Use Chiralpak IC or AD-H columns with hexane/isopropanol mobile phases. Optimize flow rates to resolve dioxoisoindoline stereocenters .
  • Circular dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated data .

Basic: How can molecular docking studies guide target identification?

Answer:

  • Target library screening : Dock the compound against the PDB database (e.g., kinases, cytochrome P450s) using Glide (Schrödinger). Prioritize targets with docking scores <−8 kcal/mol .
  • Binding mode validation : Compare predicted poses with co-crystal structures of similar acetamide derivatives .

Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

Answer:

  • Exothermic reactions : Use jacketed reactors with controlled cooling during amide coupling .
  • Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale intermediate purification .
  • Byproduct management : Optimize stoichiometry (e.g., 1.2:1 molar ratio for maleimide coupling) to minimize dimerization .

Advanced: How can in vitro toxicity mechanisms be elucidated?

Answer:

  • Mitochondrial toxicity assays : Measure ATP depletion and ROS generation in HepG2 cells using Seahorse XF analyzers .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

Advanced: What experimental approaches determine the impact of polymorphism on bioavailability?

Answer:

  • X-ray diffraction (XRD) : Compare crystal forms (e.g., Form I vs. II) to identify stable polymorphs .
  • Dissolution testing : Use USP Apparatus II (paddle method) in biorelevant media (FaSSIF/FeSSIF) .
  • DSC/TGA : Correlate melting points and thermal stability with pharmacokinetic data from rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.